Aristolochic acid B
Overview
Description
Mechanism of Action
Target of Action
Aristolochic Acid B, also known as Aristolochic Acid II, primarily targets the phospholipid hydrolysis by HSF-PLA2 . It is also known to form DNA adducts in vitro and in vivo . The compound has been associated with nephrotoxic effects and the development of urologic and hepatobiliary cancers .
Biochemical Pathways
It is known that the compound activatesNF-κB and STAT3 signaling pathways , which may contribute to the inflammatory response and apoptosis . It also induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption and elimination, fitting into a two-compartmental open model . The compound shares a similar nonlinear pharmacokinetic process with other aristolochic acids . .
Result of Action
The primary result of this compound’s action is the development of severe nephropathy and urologic and hepatobiliary cancers . It causes otherwise rare urothelial carcinomas of the upper urinary tract, whereas its nephrotoxic effects in the kidney lead to irreversible chronic renal disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to the compound is a significant risk factor for severe nephropathy and various cancers . Despite this, herbal medicinal products containing this compound continue to be manufactured and marketed worldwide with inadequate regulation, and possible environmental exposure routes receive little attention . Therefore, curtailing exposure to this compound is crucial to prevent the associated health risks .
Biochemical Analysis
Biochemical Properties
Aristolochic Acid B interacts with various enzymes, proteins, and other biomolecules. It inhibits in vitro phospholipid hydrolysis by HSF-PLA2 in a dose-dependent manner . It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, this compound activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins, inducing genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Metabolic alterations appear even on the 2nd day in 10 mg/kg this compound group, while kidney injury is significantly changed only on the 6th day in 40 mg/kg this compound group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion . This ion forms adducts with purine bases in DNA .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The kidney and liver are the major organs in which this compound is accumulated and metabolized .
Subcellular Localization
It has been found that the subcellular localization of NF-κB p65, which this compound activates, can be visualized by immunofluorescence confocal microscopy in HK-2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aristolochic acid B involves several steps, including lithiation and quenching with dimethylformamide, followed by condensation with cyclohexylamine . The reaction conditions typically require low temperatures (around -75°C) and the use of butyl lithium and iodine for ortho-iodination .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. extraction from natural sources, such as the leaves, roots, and stems of Aristolochiaceae family plants, is a common method . The extraction process often involves the use of solvents like methanol and dimethylformamide .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like iodine and bromine.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as aristolactams and other nitrophenanthrene carboxylic acids .
Scientific Research Applications
Aristolochic acid B has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of nephrotoxicity and carcinogenicity . Additionally, it serves as a reference standard in high-performance liquid chromatography and mass spectrometry studies to analyze its effects on in vivo metabolism . The compound’s fungi-toxic effects on Botrytis cinerea have also been investigated .
Comparison with Similar Compounds
Aristolochic Acid I: The most abundant aristolochic acid, differing from aristolochic acid B by the presence of a methoxy group at the C8 position.
Aristolactams: These are derivatives of aristolochic acids and share similar toxicological properties.
Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and toxicity. Its ability to form DNA adducts with high specificity makes it a potent carcinogen and nephrotoxin .
Properties
IUPAC Name |
6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXETVZNQYRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197166 | |
Record name | Aristolochic acid II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475-80-9 | |
Record name | Aristolochic acid II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristolochic acid II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARISTOLOCHIC ACID II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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